molecular formula C11H12FN3 B1394032 N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine CAS No. 1287218-66-9

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine

Cat. No.: B1394032
CAS No.: 1287218-66-9
M. Wt: 205.23 g/mol
InChI Key: OVNDBABZWGJOES-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine is a pyrazole-based compound characterized by:

  • A pyrazole ring substituted with a 4-fluorophenyl group at position 2.
  • An N-methylamine moiety attached via a methyl group at position 3 of the pyrazole.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-13-7-11-10(6-14-15-11)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNDBABZWGJOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=NN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine typically involves the reaction of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This intermediate is then reacted with formaldehyde and methylamine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

Chemistry

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine serves as a building block in organic synthesis. It is used in:

  • Reagent for Organic Reactions : The compound can undergo oxidation, reduction, and substitution reactions, facilitating the synthesis of more complex molecules.
  • Chemical Intermediates : It is employed in the production of other industrial chemicals.

Biology

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown its efficacy against various microbial strains.
  • Anti-inflammatory Effects : Preliminary investigations suggest it may modulate inflammatory pathways.

Medicine

The compound is being explored for its pharmaceutical potential:

  • Drug Development : Ongoing research aims to identify its role as a therapeutic agent in treating specific diseases.
  • Mechanism of Action : It interacts with molecular targets that may influence enzyme activity and receptor signaling pathways.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the efficacy of this compound against bacterial strains.
    • Methodology : In vitro assays were conducted using standard microbial strains.
    • Findings : The compound exhibited significant antibacterial activity, suggesting potential for development into an antimicrobial agent.
  • Inflammation Modulation Research
    • Objective : To investigate the anti-inflammatory properties of the compound.
    • Methodology : Cellular assays were performed to assess its impact on inflammatory markers.
    • Findings : Results indicated a reduction in inflammatory cytokines, supporting further exploration for therapeutic applications.

Industrial Applications

In industry, this compound is utilized for:

  • Advanced Material Production : Its unique properties make it suitable for creating specialized materials.
  • Chemical Manufacturing : Acts as an intermediate in synthesizing various chemical products.

Mechanism of Action

The mechanism of action of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group is known to enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can modulate its pharmacokinetic properties. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling .

Comparison with Similar Compounds

Halogen-Substituted Pyrazole Derivatives

Halogen substituents significantly influence electronic and steric properties. Key comparisons include:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine 4-Fluorophenyl (C4), N-methylamine (C3) C₁₁H₁₂FN₃ 205.23 g/mol Enhanced metabolic stability
N-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine 4-Bromo (C4), N-methylamine (C3) C₆H₁₁BrN₂ 203.07 g/mol Increased lipophilicity; potential halogen bonding
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 4-Chloro (C5), N-methylamine C₆H₁₁ClN₂ 158.62 g/mol Bioactivity in antimicrobial studies

Key Insights :

  • Fluorine’s small size and electronegativity improve metabolic stability compared to bulkier halogens like bromine .

Functional Group Modifications

Variations in the amine group and additional substituents alter biological activity:

Compound Name Functional Groups Molecular Formula Molecular Weight Key Properties/Activities Reference
4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethyl-piperazine-1-carboxamide Piperazine-carboxamide, 4-fluorophenyl C₂₃H₂₁ClFN₅O₂ 477.90 g/mol Antimicrobial activity
N-(2,3-Difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine Difluorobenzyl, N-methylamine C₁₂H₁₃F₂N₃ 237.25 g/mol Improved binding affinity due to difluoro substitution
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Trichlorophenyl, pyridinyl C₂₀H₁₂Cl₃FN₄ 466.60 g/mol High lipophilicity; kinase inhibition potential

Key Insights :

  • Piperazine-carboxamide groups (e.g., ) improve solubility but may reduce blood-brain barrier penetration.
  • Difluoro substitutions (e.g., ) enhance target selectivity through steric and electronic effects.

Aromatic Ring Modifications

Additional aromatic rings influence conformational flexibility and receptor interactions:

Compound Name Aromatic Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
N-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxyaniline Phenyl, 4-methoxyaniline C₂₃H₁₈FN₃O 379.41 g/mol Extended π-system for DNA intercalation
N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine Sulfonyl, pyridinamine C₂₃H₂₀ClN₅O₃S 506.96 g/mol Sulfonyl group enhances proteolytic stability

Key Insights :

  • Sulfonyl groups (e.g., ) improve stability against enzymatic degradation.
  • Methoxy groups (e.g., ) modulate electronic density for optimized receptor binding.

Biological Activity

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine, with the CAS number 1287218-66-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula of this compound is C11H12FN3, with a molecular weight of 205.23 g/mol. The structure includes a pyrazole ring substituted with a fluorophenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
CAS Number1287218-66-9
Synonyms1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine

Research indicates that compounds similar to this compound may act as selective inhibitors of specific kinases, particularly p38 MAP kinase. This kinase is involved in various cellular processes, including inflammation and stress responses. Inhibiting this pathway can lead to significant therapeutic effects in diseases characterized by excessive inflammation or cellular stress responses .

Anticancer Properties

Studies have shown that pyrazole derivatives exhibit anticancer properties by modulating various signaling pathways. For instance, compounds structurally related to this compound have been identified as potent inhibitors of cancer cell proliferation in vitro. One study demonstrated that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit p38 MAP kinase activity. This inhibition can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro experiments showed that this compound significantly decreased the viability of various cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating strong potency against these cells .
  • Animal Models : In vivo studies using mouse models of inflammation demonstrated that administration of the compound resulted in reduced swelling and pain response compared to control groups. Histological analysis revealed decreased immune cell infiltration in treated tissues, further supporting its anti-inflammatory potential .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has highlighted the importance of the fluorophenyl group in enhancing biological activity. Modifications to this group can lead to variations in potency and selectivity against target kinases, providing insights for future drug design efforts .

Q & A

Q. What are the common synthetic routes for preparing N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine?

The compound can be synthesized via multi-step protocols involving condensation and alkylation reactions. For example, copper(I)-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate in DMSO at 35°C for 48 hours) has been employed for structurally related pyrazole derivatives. Key reagents include copper(I) bromide and cyclopropanamine, with chromatographic purification (e.g., ethyl acetate/hexane gradients) yielding the final product . Similar methods for imidazopyridine derivatives involve controlled reduction of Schiff bases using sodium borohydride, highlighting the importance of reaction temperature and solvent selection .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Structural confirmation typically involves:

  • NMR spectroscopy : Distinct 1^1H and 13^13C chemical shifts (e.g., δ 8.87 ppm for pyridyl protons in CDCl3_3) .
  • X-ray diffraction (XRD) : Crystallographic parameters (e.g., triclinic space group P1P1, a=8.5088a = 8.5088 Å, b=9.8797b = 9.8797 Å) refine bond lengths and angles. SHELXL software is widely used for refinement, achieving RR factors < 0.1 for high-resolution data .
  • HRMS : Molecular ion peaks (e.g., m/z=215m/z = 215 [M+H]+^+) confirm molecular weight .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yields of fluorophenyl-pyrazole derivatives?

Low yields (e.g., 17.9% in copper-catalyzed reactions) may arise from side reactions or inefficient catalysis. Strategies include:

  • Screening alternative catalysts (e.g., palladium for cross-couplings) .
  • Adjusting solvent polarity (e.g., DMF for better solubility) or temperature (e.g., 50°C to accelerate kinetics) .
  • Employing microwave-assisted synthesis to reduce reaction time .

Q. How do substituents on the pyrazole ring influence crystal packing and intermolecular interactions?

Substituents like 4-nitrophenyl or trichlorophenyl groups introduce steric and electronic effects. For example:

  • Bulky groups (e.g., 2,4,6-trichlorophenyl) increase dihedral angles between aromatic rings, altering π\pi-π\pi stacking.
  • Electron-withdrawing groups (e.g., nitro) enhance hydrogen bonding with amine groups, as seen in triclinic crystals with RR factors of 0.031 .

Q. What methodologies are used to correlate structural features with biological activity in related compounds?

  • In vitro assays : Antimicrobial activity is evaluated via minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Structure-activity relationship (SAR) : Modifying the pyrazole’s 3-position (e.g., methyl vs. benzyl groups) impacts lipophilicity and target binding. For example, 4-hetarylpyrazoles show enhanced activity when substituted with electron-deficient aromatic rings .

Data Contradiction Analysis

Q. How can discrepancies in crystallographic data (e.g., bond lengths) between studies be resolved?

Variations in bond lengths (e.g., C–N vs. C–C) may arise from differences in data collection (e.g., temperature at 173 K vs. 295 K) or refinement protocols. To reconcile:

  • Cross-validate using high-resolution synchrotron data.
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions .
  • Use consistent software (e.g., SHELXL) for refinement to minimize algorithmic bias .

Methodological Challenges

Q. What experimental precautions are critical for handling air-sensitive intermediates in pyrazole synthesis?

  • Use inert atmospheres (N2_2/Ar) for reactions involving organometallic catalysts (e.g., copper(I) bromide) .
  • Avoid prolonged exposure to moisture by employing anhydrous solvents (e.g., DMSO stored over molecular sieves) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine

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